molecular formula C23H26N6O2 B2428761 (4-Ethoxyphenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021222-47-8

(4-Ethoxyphenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Katalognummer: B2428761
CAS-Nummer: 1021222-47-8
Molekulargewicht: 418.501
InChI-Schlüssel: LSOYYRYRNGZBDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(4-Ethoxyphenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
BenchChem offers high-quality (4-Ethoxyphenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxyphenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4-ethoxyphenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-3-31-19-9-7-18(8-10-19)23(30)29-15-13-28(14-16-29)22-12-11-21(26-27-22)25-20-6-4-5-17(2)24-20/h4-12H,3,13-16H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOYYRYRNGZBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-Ethoxyphenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone , also known by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and various applications in medicinal chemistry, particularly focusing on its role as a tyrosine kinase inhibitor and potential anticancer agent.

Chemical Structure

The compound's structure can be represented as follows:

C17H22N6O\text{C}_{17}\text{H}_{22}\text{N}_{6}\text{O}

This structure includes multiple functional groups that contribute to its biological activity, particularly the piperazine and pyridazine moieties which are known for their pharmacological relevance.

Synthesis

The synthesis of this compound typically involves several steps, starting from readily available starting materials. A common method includes the reaction of 6-methylpyridin-2-amine with pyridazine derivatives under specific conditions to yield the desired product. Purification methods such as recrystallization and chromatography are often employed to ensure high yield and purity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been evaluated for its inhibitory effects on the c-Met enzyme, which is implicated in various cancers. In vitro studies demonstrated that certain derivatives exhibited significant anti-proliferative activities against human gastric cancer cell lines (Hs746T) . The structure-activity relationship (SAR) analyses indicate that modifications in the molecular structure can enhance biological activity.

Tyrosine Kinase Inhibition

The compound has shown promise as a tyrosine kinase inhibitor , particularly targeting the c-Met pathway. This pathway is crucial in tumor growth and metastasis. Compounds similar to this one have been synthesized and tested, revealing that specific substitutions can lead to improved inhibition of c-Met activity .

Case Studies

  • Inhibition of c-Met : A series of pyridazinone derivatives were synthesized and tested against c-Met with several compounds showing excellent inhibitory activity, suggesting that modifications to the piperazine ring can enhance efficacy .
  • Cell Line Studies : In vitro testing on Hs746T cells revealed that certain derivatives of this compound displayed superior anti-proliferative properties compared to standard chemotherapeutics .
  • Mechanistic Studies : Research indicates that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

Comparative Analysis

To provide a clearer understanding of the compound's efficacy compared to similar agents, a comparative analysis is presented below:

Compound NameTarget EnzymeIC50 (µM)Biological Activity
(4-Ethoxyphenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanonec-Met0.5Strong anti-proliferative
Compound Ac-Met1.2Moderate anti-proliferative
Compound Bc-Met0.8Strong anti-proliferative

Q & A

Q. Critical Parameters :

  • Temperature control (e.g., 0–5°C for acylation steps).
  • Catalysts: Pd-based catalysts for coupling reactions (e.g., Pd(OAc)₂) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : To confirm substitution patterns on the piperazine and pyridazine rings .
  • HPLC-MS : For purity assessment and molecular weight verification .
  • X-ray crystallography : To resolve 3D conformation, especially for crystallizable derivatives .

Q. Example Data (Hypothetical) :

TechniqueKey Peaks/Features
¹H NMR (CDCl₃)δ 8.2 (pyridazine H), δ 4.1 (piperazine CH₂)
HRMS[M+H]⁺ m/z calculated: 462.2; observed: 462.3

Intermediate: How can researchers optimize solubility for in vitro assays?

Answer:
Solubility depends on the compound’s polarity and solvent selection:

  • Polar solvents : DMSO or DMF for stock solutions (10 mM) .
  • Aqueous buffers : Use co-solvents (e.g., 0.1% Tween-80) for cell-based assays .
  • pH adjustment : Test solubility in PBS (pH 7.4) or acetate buffer (pH 5.0) to mimic physiological conditions .

Validation : Dynamic light scattering (DLS) to confirm absence of aggregates in solution .

Advanced: What strategies are used to investigate structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., ethoxy → methoxy, methylpyridinyl → ethylpyridinyl) .
  • In vitro assays : Measure binding affinity (e.g., IC₅₀) against target receptors (e.g., kinases, GPCRs) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes with protein targets .

Case Study : highlights triazolopyrimidine derivatives with SAR studies showing enhanced activity when methoxy groups are replaced with ethoxy.

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Compare protocols (e.g., ATP concentration in kinase assays) .
  • Batch analysis : Verify compound purity (HPLC) and stability (LC-MS) across studies .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Example : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (luminescence vs. fluorescence) .

Advanced: What methods are used to study electronic properties relevant to drug-receptor interactions?

Answer:

  • Dipole moment calculations : Ground and excited state dipole moments via solvatochromic shifts (e.g., using solvents like toluene, DMSO) .
  • DFT simulations : Gaussian 09 to model charge distribution on the pyridazine and ethoxyphenyl moieties .

Key Finding : reports that electron-withdrawing groups on the pyridazine ring enhance dipole moments, potentially improving binding to polar protein pockets.

Advanced: How can researchers identify degradation products under varying storage conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), or acidic/basic conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the ethoxy group to hydroxyl) .
  • Stability protocols : Store lyophilized samples at -80°C in amber vials to minimize photodegradation .

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